Technical Guide: 2-Iodo-5-nitroanisole (CAS Number: 5458-84-4)
Technical Guide: 2-Iodo-5-nitroanisole (CAS Number: 5458-84-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitroanisole, with the CAS number 5458-84-4, is a substituted aromatic compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring an iodo, a nitro, and a methoxy group on a benzene ring, provides a versatile platform for the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on experimental protocols and reaction pathways. This compound is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Iodo-5-nitroanisole is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5458-84-4 | [1][2] |
| Molecular Formula | C₇H₆INO₃ | [1][3] |
| Molecular Weight | 279.03 g/mol | [1] |
| Melting Point | 133-135 °C | [3] |
| Boiling Point | 341.2 °C at 760 mmHg | [1] |
| Density | 1.893 g/cm³ | [1] |
| Appearance | White to light brown solid | |
| Solubility | Information not available | [1] |
Synthesis of 2-Iodo-5-nitroanisole
A common and effective method for the synthesis of 2-Iodo-5-nitroanisole involves the diazotization of 2-methoxy-4-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.
Experimental Protocol: Synthesis from 2-Methoxy-4-nitroaniline
This protocol outlines a general procedure for the laboratory-scale synthesis of 2-Iodo-5-nitroanisole.[2]
Materials:
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2-Methoxy-4-nitroaniline
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Potassium iodide (KI)
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Sodium nitrite (NaNO₂)
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Acetic acid
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Camphorsulfonic acid
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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β-naphthol (for reaction endpoint test)
Procedure:
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In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL) at room temperature.
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To this solution, sequentially add potassium iodide (5.0 mmol) and sodium nitrite (3.0 mmol).
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Stir the reaction mixture continuously at room temperature for 24 hours. During this time, the evolution of nitrogen gas should be observed.
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Monitor the completion of the reaction using a β-naphthol test and thin-layer chromatography (TLC).
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Once the reaction is complete, remove the acetic acid using a rotary evaporator.
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Wash the resulting solid with water and then extract the product into dichloromethane (3 x 50 mL).
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Dry the combined organic extracts over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography using a hexane/dichloromethane eluent system to obtain pure 2-Iodo-5-nitroanisole.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 2-Iodo-5-nitroanisole.
Key Reactions and Applications
2-Iodo-5-nitroanisole is a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The presence of the iodine atom makes 2-Iodo-5-nitroanisole an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an iodoaromatic compound like 2-Iodo-5-nitroanisole with an arylboronic acid. Specific conditions may need to be optimized for different substrates.
Materials:
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2-Iodo-5-nitroanisole
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
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Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene)
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Inert gas (Argon or Nitrogen)
Procedure:
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In a dry reaction vessel, combine 2-Iodo-5-nitroanisole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
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Add the palladium catalyst (typically 2-5 mol%).
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Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
2-Iodo-5-nitroanisole is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Iodo-5-nitroanisole is a key synthetic intermediate with broad applications in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it a valuable tool for the synthesis of complex organic molecules. The experimental protocols and reaction pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.

